molecular formula C10H11N3O5S2 B13441348 2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid

2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid

Cat. No.: B13441348
M. Wt: 317.3 g/mol
InChI Key: BWUDWGCQNKVVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid is a chemical compound with the CAS registry number 1324075-08-2. It has a molecular formula of C10H11N3O5S2 and a molecular weight of 317.34 g/mol . This reagent features a unique molecular structure combining a pyridinecarboxylic acid hydrazide group with a 2,5-dihydrothiophene-1,1-dioxide sulfonyl moiety . This specific structure suggests potential as a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for the development of novel sulfonyl hydrazide-based compounds. The compound should be stored at -4°C for short-term periods (1-2 weeks) or at -20°C for longer-term storage (1-2 years) to maintain stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult the relevant safety data sheet (SDS) and conduct a comprehensive risk assessment before use.

Properties

Molecular Formula

C10H11N3O5S2

Molecular Weight

317.3 g/mol

IUPAC Name

N'-[(1,1-dioxo-2,5-dihydrothiophen-3-yl)sulfonyl]pyridine-4-carbohydrazide

InChI

InChI=1S/C10H11N3O5S2/c14-10(8-1-4-11-5-2-8)12-13-20(17,18)9-3-6-19(15,16)7-9/h1-5,13H,6-7H2,(H,12,14)

InChI Key

BWUDWGCQNKVVGI-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CS1(=O)=O)S(=O)(=O)NNC(=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically proceeds via the following key steps:

  • Step 1: Preparation of the Sulfonyl Chloride Intermediate
    The starting material is often a thiophene derivative, which is oxidized to the corresponding sulfone (1,1-dioxide) form. This sulfone is then converted to the sulfonyl chloride derivative through chlorination reactions using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This step activates the sulfonyl group for nucleophilic substitution.

  • Step 2: Formation of the Sulfonyl Hydrazide
    The sulfonyl chloride intermediate is reacted with hydrazine hydrate or hydrazine derivatives. This nucleophilic substitution replaces the chloride with a hydrazide (-NHNH2) group, yielding the sulfonyl hydrazide intermediate. This reaction is typically carried out in a polar solvent such as ethanol or methanol under controlled temperature to avoid side reactions.

  • Step 3: Coupling with 4-Pyridinecarboxylic Acid
    The sulfonyl hydrazide intermediate is then coupled with 4-pyridinecarboxylic acid or its activated derivatives (e.g., acid chlorides or esters) to form the final hydrazide-carboxylic acid compound. Activation of the carboxylic acid group is often necessary to facilitate amide bond formation, using coupling reagents such as carbodiimides (e.g., EDC, DCC) or via acid chloride intermediates.

Detailed Reaction Conditions and Considerations

Step Reagents & Conditions Notes
Sulfonyl Chloride Formation Thiophene sulfone + SOCl2 or PCl5, reflux Chlorination must be controlled to prevent overreaction; dry solvents recommended
Sulfonyl Hydrazide Formation Sulfonyl chloride + Hydrazine hydrate, ethanol, room temp to reflux Hydrazine is nucleophilic; reaction monitored by TLC; excess hydrazine used to drive completion
Coupling with 4-Pyridinecarboxylic Acid Sulfonyl hydrazide + 4-pyridinecarboxylic acid (activated), coupling agent (e.g., EDC), solvent (DMF or DCM), room temp Activation of acid crucial; reaction time varies from hours to overnight; purification by recrystallization or chromatography

Analytical and Characterization Data Supporting the Preparation

  • Spectroscopic Confirmation : FTIR spectra show characteristic sulfonyl (S=O) stretches around 1150–1350 cm⁻¹ and hydrazide N-H stretches near 3200–3400 cm⁻¹. The pyridine ring vibrations appear in the fingerprint region confirming the presence of the pyridinecarboxylic acid moiety.

  • Mass Spectrometry : Molecular ion peaks consistent with the molecular weight (317.3 g/mol) confirm the molecular integrity of the synthesized compound.

  • Elemental Analysis : Carbon, hydrogen, nitrogen, oxygen, and sulfur content aligns with theoretical values, confirming purity and correct stoichiometry.

Alternative Synthetic Approaches and Literature Insights

While the above method is standard, alternative approaches exist in related sulfonyl hydrazide chemistry:

  • Use of Protected Intermediates : In cases where reactive functional groups on the pyridinecarboxylic acid or hydrazide moiety interfere, protection-deprotection strategies are employed. For example, amino or carboxyl groups may be temporarily masked to prevent side reactions during sulfonylation or coupling steps.

  • Catalytic Hydrogenation for Intermediate Reduction : Some synthetic routes involve reduction steps of azido or nitro intermediates to amines before sulfonylation, using catalysts like palladium on charcoal or platinum oxide under hydrogen atmosphere.

  • Isotopic Labeling : For pharmaceutical toxicology applications, isotopically labeled versions of the compound may be synthesized by incorporating labeled hydrazine or pyridinecarboxylic acid derivatives, enabling detailed analytical studies.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Purpose Notes
Sulfonyl Chloride Formation Thiophene sulfone, SOCl2/PCl5 Reflux, anhydrous Activation of sulfonyl group Control to avoid over-chlorination
Sulfonyl Hydrazide Synthesis Sulfonyl chloride, hydrazine hydrate Room temp to reflux, ethanol Introduce hydrazide group Excess hydrazine drives reaction
Coupling with 4-Pyridinecarboxylic Acid Sulfonyl hydrazide, 4-pyridinecarboxylic acid, coupling agent (EDC) Room temp, DMF/DCM Form hydrazide-carboxylic acid linkage Acid activation necessary

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Impazapic (Herbicide)
  • Structure : Pyridinecarboxylic acid with a substituted imidazolyl group.
  • Key Features : The imidazole ring and pyridinecarboxylic acid core contribute to herbicidal activity, likely through inhibition of acetolactate synthase (ALS) .
  • Comparison : Unlike the target compound, impazapic lacks a sulfonyl hydrazide group but shares the pyridinecarboxylic acid scaffold. The thienylsulfonyl hydrazide in the target may enhance solubility or binding specificity compared to imidazolyl substituents.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Structure : Pyrimidinecarboxylic acid with chloro and methyl substituents.
  • Key Features : The chloro and methyl groups likely influence reactivity and steric hindrance, common in agrochemical intermediates .
  • Comparison: The target compound’s pyridine ring (vs.
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone
  • Structure: Hydrazone-linked indeno-pyrazole system with a cyclohexyl group.
  • Key Features: Hydrazones are known for metal-chelating properties and varied bioactivity. The lack of toxicological data for this compound highlights the importance of substituent analysis .
  • Comparison : The target’s hydrazide group (vs. hydrazone) may confer greater acidity and stability, influencing reactivity in biological or synthetic pathways.

Key Observations :

  • Sulfonyl Hydrazide vs.
  • Pyridine vs. Pyrimidine : Pyridine’s lower ring strain and basicity compared to pyrimidine could influence solubility and interaction with biological targets.
  • Hydrazide vs. Hydrazone : Hydrazides are generally more acidic and hydrolytically stable than hydrazones, suggesting differences in metabolic pathways or environmental persistence.

Biological Activity

The compound 2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid is a derivative of hydrazide with potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure

The molecular formula for this compound can be represented as follows:

  • Molecular Formula : C₈H₈N₂O₄S₂
  • Molecular Weight : 232.28 g/mol

Biological Activity Overview

Research into the biological activity of hydrazides has shown promising results, particularly in their antimicrobial and anticancer properties. The following sections detail specific activities observed in various studies.

Antimicrobial Activity

Hydrazides have been evaluated for their antimicrobial efficacy against a variety of pathogens.

  • Mechanism of Action : The sulfonyl group is believed to enhance the binding affinity to bacterial enzymes, disrupting their function.
  • Case Study : In a study evaluating the antimicrobial activity of synthesized hydrazones, compounds similar to our target showed significant inhibition against Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL against Staphylococcus aureus .

Anticancer Activity

Hydrazides have also been investigated for their potential anticancer properties.

  • In Vitro Studies : The antiproliferative effects were assessed using various cancer cell lines, including lung (H1563), liver (HepG2), and glioblastoma (LN-229). The viability was measured using the MTT assay.
  • Findings : Certain derivatives showed IC₅₀ values significantly lower than those of standard chemotherapeutics, indicating a higher selectivity towards cancer cells compared to normal cells .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC/IC₅₀ ValueReference
AntimicrobialStaphylococcus aureus3.91 µg/mL
AnticancerHepG2IC₅₀ = 4.77 mM
AnticancerLN-229IC₅₀ = 1.25 mM

In Vivo Studies

In vivo assessments have also been conducted using model organisms such as zebrafish embryos to evaluate the acute toxicity of hydrazide derivatives. This approach aligns with OECD guidelines for toxicity testing.

  • Findings : Compounds demonstrated varied toxicity profiles, with some exhibiting low toxicity at therapeutic concentrations, suggesting a favorable safety margin for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving sulfonyl hydrazides and pyridinecarboxylic acid derivatives. A typical procedure involves refluxing equimolar quantities of the sulfonyl hydrazide precursor (e.g., 2,5-dihydrothiophene-3-sulfonyl hydrazide) and 4-pyridinecarboxylic acid in acetic acid with sodium acetate as a catalyst. The reaction mixture is refluxed for 2–5 hours, followed by cooling, filtration, and recrystallization from acetic acid or DMF/acetic acid mixtures to isolate the product . Optimization parameters include solvent polarity (acetic acid preferred for its protonation capacity), temperature (80–100°C), and stoichiometric ratios (1:1 to 1:1.1 molar excess of aldehyde/carboxylic acid derivatives).

Q. How can spectroscopic techniques be employed to characterize the compound’s structure?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to identify proton environments (e.g., sulfonyl hydrazide NH peaks at δ 10–12 ppm, pyridine ring protons at δ 7–9 ppm) and carbon backbone.
  • FT-IR : Key functional groups include S=O stretches (~1350–1150 cm1^{-1}), C=O (carboxylic acid, ~1700 cm1^{-1}), and N–H bends (~1600 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns.
    Discrepancies in data (e.g., unexpected splitting in NMR) should be resolved using X-ray crystallography for definitive structural elucidation .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability testing should include:

  • Thermal Analysis : TGA/DSC to assess decomposition temperatures (typically >200°C for sulfonyl hydrazides).
  • pH Sensitivity : Test solubility and degradation in acidic (pH <3) or basic (pH >10) conditions via HPLC monitoring.
  • Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products under controlled UV exposure.
    Storage recommendations: desiccated at –20°C in amber vials to prevent hydrolysis and photolysis .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reactivity with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use a split-plot experimental design to evaluate dose-response relationships and interaction mechanisms:

  • Main Plots : Vary concentrations of the compound (0.1–100 µM).
  • Subplots : Test against different biological targets (e.g., kinases, GPCRs) under controlled pH and temperature.
  • Assays : Employ fluorescence polarization for binding affinity or enzymatic activity assays (e.g., NADH depletion rates). Include negative controls (e.g., DMSO vehicle) and reference inhibitors .

Q. What methodologies are suitable for assessing the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Follow OECD Guideline 307 for environmental persistence studies:

  • Abiotic Degradation : Hydrolysis (pH 4–9 buffers, 50°C) and photolysis (UV light at 290–800 nm) monitored via LC-MS/MS.
  • Biotic Degradation : Aerobic/anaerobic soil slurry tests with GC-MS to identify metabolites (e.g., sulfonic acid derivatives).
  • Ecotoxicology : Algal growth inhibition (72-h IC50) and Daphnia magna acute toxicity (48-h LC50) assays .

Q. How can contradictions in spectroscopic or crystallographic data during structural elucidation be resolved?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR/IR data with X-ray crystallography (e.g., bond angles and torsions from single-crystal analysis, as in ).
  • Computational Modeling : DFT calculations (B3LYP/6-31G* basis set) to predict spectroscopic profiles and compare with empirical data.
  • Isotopic Labeling : Use 15N^{15}N-labeled hydrazide precursors to resolve ambiguous NH proton assignments in NMR .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity studies?

  • Methodological Answer :

  • Co-Solvent Systems : Test DMSO-water or PEG-400/ethanol mixtures (0.1–10% v/v) via phase solubility diagrams.
  • pH Adjustment : Prepare buffered solutions (PBS, pH 7.4) with surfactants (e.g., Tween-80 at 0.01% w/v).
  • Solid Dispersion : Formulate with hydroxypropyl methylcellulose (HPMC) via spray-drying to enhance dissolution rates .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between theoretical and observed reaction yields?

  • Methodological Answer :

  • Reaction Monitoring : Use in situ FT-IR or HPLC to track intermediate formation (e.g., hydrazone intermediates).
  • Byproduct Identification : LC-MS/MS to detect side products (e.g., over-oxidized sulfone derivatives).
  • Kinetic Studies : Vary reaction time (1–6 hours) and temperature (60–120°C) to identify optimal conditions .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism.
  • ANOVA with Tukey’s Post Hoc : Compare multiple concentrations across biological replicates (n ≥3).
  • EC50/IC50 Confidence Intervals : Bootstrap resampling (1000 iterations) to estimate uncertainty .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.